An In-depth Technical Guide to 2,4-Dimethylphenyl Isocyanate
An In-depth Technical Guide to 2,4-Dimethylphenyl Isocyanate
Abstract
This technical guide provides a comprehensive overview of 2,4-dimethylphenyl isocyanate, a pivotal chemical intermediate in various industrial and research applications. The document elucidates its chemical identity, physicochemical properties, synthesis methodologies, and critical safety and handling protocols. Furthermore, it delves into the compound's reactivity and established applications, with a particular focus on its role in pharmaceutical and materials science. This guide is intended to serve as an authoritative resource for professionals engaged in chemical synthesis and drug development, offering both foundational knowledge and practical insights to ensure safe and effective utilization.
Chemical Identity and Structure
2,4-Dimethylphenyl isocyanate is an aromatic organic compound characterized by an isocyanate functional group (-N=C=O) attached to a 2,4-dimethylphenyl ring.
-
Molecular Weight: 147.177 g/mol [3]
-
Synonyms: 2,4-dimethylphenylisocyanate, benzene, 1-isocyanato-2,4-dimethyl-[3][5]
The structure of 2,4-dimethylphenyl isocyanate is depicted below:
Caption: Chemical structure of 2,4-dimethylphenyl isocyanate.
Physicochemical Properties
A summary of the key physicochemical properties of 2,4-dimethylphenyl isocyanate is presented in the table below. This data is crucial for designing experimental setups, purification procedures, and ensuring safe storage.
| Property | Value | Source |
| Appearance | Clear colorless to yellow liquid | [2] |
| Boiling Point | 115 °C @ 2 mm Hg | [4][5] |
| Density | 1.041 g/mL at 25 °C | [4][5] |
| Refractive Index | 1.5310-1.5360 @ 20 °C | [2] |
| Solubility | Hydrolyzes in water | [3][4][5] |
| Sensitivity | Moisture sensitive | [3][5] |
Synthesis Methodologies
The synthesis of isocyanates can be broadly categorized into phosgene-based and non-phosgene routes. The choice of method often depends on the desired scale, available resources, and safety considerations.
Phosgene-Based Synthesis
The traditional and most common method for synthesizing aryl isocyanates involves the reaction of the corresponding amine with phosgene (COCl₂) or a phosgene equivalent like diphosgene or triphosgene (solid phosgene).[6]
Reaction Scheme:
Experimental Protocol (Conceptual):
-
Reaction Setup: A solution of 2,4-dimethylaniline in an inert solvent (e.g., 1,2-dichloroethane or chlorobenzene) is prepared in a reaction vessel equipped with a stirrer, a reflux condenser, and an inlet for phosgene gas.[6]
-
Phosgenation: Phosgene gas is bubbled through the solution at a controlled temperature. The reaction is typically carried out in a stepwise manner, starting at a lower temperature and then gradually heating to reflux to ensure complete conversion.[6]
-
Work-up: After the reaction is complete, excess phosgene and hydrogen chloride are removed by purging with an inert gas like nitrogen.
-
Purification: The crude product is then purified by fractional distillation under reduced pressure to yield pure 2,4-dimethylphenyl isocyanate.
Causality Behind Experimental Choices:
-
Inert Solvent: An inert solvent is crucial to prevent side reactions with the highly reactive phosgene and the isocyanate product.
-
Stepwise Temperature Increase: The initial low-temperature phosgenation minimizes the formation of undesired byproducts. The subsequent heating to reflux drives the reaction to completion.
-
Inert Gas Purge: This step is essential for removing corrosive and toxic byproducts, ensuring the purity and stability of the final product.
-
Vacuum Distillation: Isocyanates can be thermally unstable. Distillation under reduced pressure allows for purification at a lower temperature, preventing decomposition.
Non-Phosgene Routes
Growing safety and environmental concerns associated with phosgene have spurred the development of alternative, "greener" synthesis methods.[7] One promising approach involves the thermal decomposition of carbamates, which can be synthesized from the corresponding amine and dimethyl carbonate.[7][8]
Workflow for Non-Phosgene Synthesis:
Caption: A simplified workflow for the non-phosgene synthesis of 2,4-dimethylphenyl isocyanate.
Advantages of Non-Phosgene Routes:
-
Enhanced Safety: Avoids the use of highly toxic and corrosive phosgene.
-
Reduced Environmental Impact: Generates less hazardous byproducts.
-
Simplified Procedures: Can potentially simplify the overall manufacturing process.
Reactivity and Applications
The high reactivity of the isocyanate group makes 2,4-dimethylphenyl isocyanate a versatile building block in organic synthesis. The electrophilic carbon atom of the isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water.[9]
Key Reactions
-
Reaction with Alcohols: Forms urethanes (carbamates), which are the fundamental linkages in polyurethane polymers.[10]
-
Reaction with Amines: Produces ureas.
-
Reaction with Water: Leads to the formation of an unstable carbamic acid, which then decomposes to form the corresponding amine (2,4-dimethylaniline) and carbon dioxide gas.[9][11] This reaction is the reason for the moisture sensitivity of isocyanates.
The reactivity of the isocyanate group is influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating methyl groups on the phenyl ring of 2,4-dimethylphenyl isocyanate slightly reduce the reactivity of the isocyanate group compared to unsubstituted phenyl isocyanate.
Primary Applications
2,4-Dimethylphenyl isocyanate is primarily utilized as a chemical intermediate in various sectors:
-
Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs).[1][3][4][5]
-
Polyurethane Production: As a monofunctional isocyanate, it can be used as a chain terminator or for the synthesis of specific polyurethane prepolymers and elastomers.[10][12]
-
Coatings and Adhesives: Its reactivity allows for its incorporation into high-performance coatings and adhesives with excellent durability and chemical resistance.[10][12]
-
Pesticide Manufacturing: It is a building block in the synthesis of certain pesticides.[6]
Safety and Handling
2,4-Dimethylphenyl isocyanate is a hazardous substance and must be handled with extreme caution.[13][14]
Hazard Summary:
-
Toxicity: Fatal if inhaled or swallowed.[13][14] Toxic if it comes into contact with the skin.
-
Irritation: Causes severe skin and eye irritation.[13][14] May cause respiratory irritation.[13][14]
-
Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled.[14]
Recommended Handling Procedures:
-
Ventilation: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[13][15]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[16][17]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[16][17]
-
Respiratory Protection: In case of inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[13][15]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[13] It should be stored separately from incompatible materials such as water, strong oxidizing agents, alcohols, and amines.[3][14]
-
Spill and Disposal: In case of a spill, absorb with an inert material and place in a suitable container for disposal.[13] Dispose of waste in accordance with local, state, and federal regulations.[16][17]
First Aid Measures:
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[13]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[13][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[13]
Conclusion
2,4-Dimethylphenyl isocyanate is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and materials science industries. Its high reactivity, while beneficial for synthesis, also necessitates strict adherence to safety protocols. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, is paramount for its safe and effective utilization in research and development.
References
-
Chemdad. 2,4-DIMETHYLPHENYL ISOCYANATE. [Link]
-
ResearchGate. Diphenylmethane-Diisocyanate with Primary and Secondary Alcohols: KINETICS OF UNCATALYZED REACTIONS OF 2,4′-MDI AND 4,4′. [Link]
- Google Patents.
-
Gantrade. Understanding Aromatic Isocyanates: Properties, Applications, and Health Considerations. [Link]
-
Greenbook.net. SAFETY DATA SHEET 2,4-D Granules. [Link]
-
PubChem. 2,5-Dimethylphenyl isocyanate. [Link]
-
ResearchGate. Synthesis of isocyanates from dimethylcarbonate. [Link]
-
PubMed Central. How To Get Isocyanate?. [Link]
-
Kautschuk Group. Isocyanate Types. [Link]
-
PCI Magazine. Resins: Isocyanates, Part I: Fundamentals and Reactivity. [Link]
Sources
- 1. 2,4-Dimethylphenyl isocyanate, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 2,4-Dimethylphenyl isocyanate, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2,4-Dimethylphenyl isocyanate, 98+% | Fisher Scientific [fishersci.ca]
- 4. 2,4-DIMETHYLPHENYL ISOCYANATE | 51163-29-2 [chemicalbook.com]
- 5. 2,4-DIMETHYLPHENYL ISOCYANATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. CN101817763A - Method for preparing dimethylphenyl isocyanate - Google Patents [patents.google.com]
- 7. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Isocyanate Types - Kautschuk Group [kautschuk.com]
- 11. pcimag.com [pcimag.com]
- 12. gas-sensing.com [gas-sensing.com]
- 13. fishersci.com [fishersci.com]
- 14. 2,4-Dimethylphenyl isocyanate, 98+% | Fisher Scientific [fishersci.ca]
- 15. download.basf.com [download.basf.com]
- 16. media.tractorsupply.com [media.tractorsupply.com]
- 17. assets.greenbook.net [assets.greenbook.net]
